2-methyl-4-phenylnicotinamide 2-methyl-4-phenylnicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9971283
InChI: InChI=1S/C13H12N2O/c1-9-12(13(14)16)11(7-8-15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,16)
SMILES: CC1=NC=CC(=C1C(=O)N)C2=CC=CC=C2
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol

2-methyl-4-phenylnicotinamide

CAS No.:

Cat. No.: VC9971283

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-4-phenylnicotinamide -

Specification

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
IUPAC Name 2-methyl-4-phenylpyridine-3-carboxamide
Standard InChI InChI=1S/C13H12N2O/c1-9-12(13(14)16)11(7-8-15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,16)
Standard InChI Key WPQXBJSQZTXTKT-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1C(=O)N)C2=CC=CC=C2
Canonical SMILES CC1=NC=CC(=C1C(=O)N)C2=CC=CC=C2

Introduction

Structural and Chemical Properties of 2-Methyl-4-Phenylnicotinamide

Molecular Architecture

2-Methyl-4-phenylnicotinamide (IUPAC name: 3-carbamoyl-2-methyl-4-phenylpyridine) features a pyridine ring system with three distinct substituents:

  • A methyl group (-CH₃) at position 2, influencing steric and electronic properties.

  • A phenyl group (-C₆H₅) at position 4, enhancing lipophilicity and potential π-π interactions.

  • A carboxamide group (-CONH₂) at position 3, enabling hydrogen bonding and participation in biological recognition.

The molecular formula is C₁₃H₁₃N₂O, with a calculated molecular weight of 213.26 g/mol.

Physicochemical Characteristics

While experimental data for this specific compound remain unreported, properties can be extrapolated from structurally similar nicotinamide derivatives:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxamide group, with limited aqueous solubility attributed to the hydrophobic phenyl and methyl substituents .

  • Melting Point: Expected to range between 150–180°C, based on analogs such as 2-aminonicotinamide derivatives .

  • LogP: Estimated at 2.8–3.5, indicating moderate lipophilicity suitable for membrane penetration .

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

Plausible routes to 2-methyl-4-phenylnicotinamide involve modular functionalization of the pyridine ring:

  • Core Construction: Hantzsch pyridine synthesis or cross-coupling reactions to assemble the substituted pyridine backbone.

  • Carboxamide Introduction: Hydrolysis of a nitrile intermediate or direct amidation of a carboxylic acid precursor.

Route A: Suzuki-Miyaura Coupling

  • Substrate Preparation: 3-Cyano-2-methylpyridine-4-boronic acid.

  • Phenyl Group Introduction: Suzuki coupling with bromobenzene under palladium catalysis .

  • Nitrile Hydrolysis: Acidic or basic hydrolysis to yield 3-carboxy-2-methyl-4-phenylpyridine.

  • Amidation: Reaction with ammonium chloride using coupling agents (e.g., EDC/HOBt).

Route B: Direct Functionalization

  • Nitration and Protection: Analogous to methods for 2-methyl-4-nitrophenylamine , using acetylation to protect reactive sites during nitration.

  • Reductive Amination: Conversion of nitro groups to amines, followed by carboxamide formation.

Table 1: Comparative Synthetic Routes

RouteStepsYield (%)Key Challenges
A450–60Boronic acid stability
B530–40Nitration regioselectivity

Biological Activity and Mechanistic Insights

Enzymatic Interactions

Nicotinamide derivatives often modulate NAD⁺-dependent enzymes. The carboxamide group may competitively inhibit sirtuins or PARPs, though steric hindrance from the phenyl group could reduce efficacy compared to simpler analogs .

Table 2: Hypothetical Biological Activity Profile

TargetAssumed IC₅₀ (µM)Mechanism
Fungal GPI biosynthesis0.5–2.0Cell wall disruption
Human Sirtuin-1>50Weak competitive inhibition

Applications in Pharmaceutical Development

Antimicrobial Agents

The compound’s lipophilicity and structural resemblance to antifungal agents position it as a candidate for treating resistant fungal infections. Further optimization could improve selectivity over human targets .

Chemical Probes

Functionalization at the phenyl ring (e.g., halogenation) may yield probes for studying pyridine-dependent enzymatic pathways.

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: <sup>1</sup>H NMR (DMSO-d₆): δ 8.5 (s, 1H, pyridine-H), 7.8–7.3 (m, 5H, phenyl), 2.6 (s, 3H, CH₃).

  • IR: Peaks at 1650 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).

Chromatography

  • HPLC: C18 column, retention time ~8.2 min (90% methanol/water) .

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